PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt)
Description
Molecular Composition and Stereochemical Configuration
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is a synthetic phosphoinositide analog designed to mimic the structural and functional properties of endogenous phosphatidylinositol-4-phosphate (PtdIns(4)P). Its molecular formula is C₂₅H₄₆O₁₆P₂·2NH₄ , with a molecular weight of 700.7 g/mol . The compound features a D-myo-inositol head group phosphorylated at the 4-position (C4-OH), linked to a diacylglycerol backbone with C8:0 fatty acids at the sn-1 and sn-2 positions. This stereochemical configuration preserves the native orientation of the inositol ring and the acyl chains, ensuring structural compatibility with biological targets.
The canonical SMILES notation provides a detailed representation of its structure:CCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](O)[C@@H](OP(O)([O-])=O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCC)=O)=O.[NH4+].[NH4+].
Table 1: Key Molecular and Structural Features
Physicochemical Properties and Stability Profiles
The synthetic analog exhibits distinct physicochemical properties tailored for biochemical applications. It is soluble in dimethyl sulfoxide (DMSO) and stable when stored at -20°C as a solid or in frozen solutions. The ammonium salt form enhances solubility in aqueous systems, facilitating integration into lipid bilayers or membrane models.
Table 2: Physicochemical and Stability Data
The compound’s stability is critical for applications requiring long-term storage, such as enzyme assays or lipidomics studies. Its resistance to hydrolysis under standard conditions makes it suitable for probing time-dependent biochemical processes.
Comparative Analysis with Endogenous Phosphatidylinositol Phosphates
PtdIns-(4)-P1 (1,2-dioctanoyl) differs from endogenous PtdIns(4)P in acyl chain composition but retains functional equivalence in key biochemical interactions.
Acyl Chain Differences and Solubility
Endogenous PtdIns(4)P typically contains long-chain unsaturated fatty acids (e.g., stearoyl-arachidonoyl), while the synthetic analog uses short-chain saturated C8:0 fatty acids . This substitution reduces hydrophobic interactions, increasing water solubility and membrane permeability. For example, the synthetic compound is more soluble in aqueous buffers, enabling efficient incorporation into artificial membranes without detergents.
Conservation of Head Group Functionality
The D-myo-inositol-4-phosphate head group is identical to endogenous PtdIns(4)P, ensuring binding to effector proteins such as the FAPP1 PH domain . Structural studies confirm that the 4-phosphate group occupies the same binding pocket in synthetic and natural analogs, preserving interaction fidelity.
Applications in Biochemical Assays
The synthetic compound is used to study PtdIns(4)P-dependent processes, including:
- Golgi membrane dynamics : PtdIns(4)P recruits ARF and adaptor proteins for vesicle trafficking.
- Lipid kinase/phosphatase activity : Serves as a substrate for PI 5-kinases or SACM1L phosphatases.
- Protein-lipid interaction mapping : Fluorescent derivatives (e.g., fluorescein-conjugated analogs) enable live-cell imaging of PtdIns(4)P localization.
Properties
IUPAC Name |
diazanium;[(2R,3R,5R,6S)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O16P2.2H3N/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)24(21(29)23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);2*1H3/t17-,20-,21+,22-,23-,24?,25?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYUDEZZGXKOJR-XMXDBXOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)OP(=O)(O)[O-])O)O)OC(=O)CCCCCCC.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H54N2O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), also known as diazanium;[(2S,3R,5R,6R)-4-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,3,5,6-tetrahydroxycyclohexyl] hydrogen phosphate, is a synthetic analog of natural phosphatidylinositol (PtdIns) containing C8:0 fatty acids at the sn - 1 and sn - 2 positions. The primary targets of this compound are the cellular signals that play a critical role in the generation and transmission.
Mode of Action
The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound. It interacts with its targets by being phosphorylated to mono- (PtdIns- P; PIP), di- (PtdIns- P 2; PIP 2 ), and triphosphates (PtdIns- P 3; PIP 3 ).
Biochemical Pathways
The biochemical pathways affected by this compound involve the hydrolysis of PtdIns- (4,5)- P 2 by phosphoinositide (PI)- specific phospholipase C, which generates inositol triphosphate (IP 3) and DAG. These are key second messengers in an intricate biochemical signal transduction cascade.
Pharmacokinetics
The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media. This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Biochemical Analysis
Biochemical Properties
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in intricate biochemical signal transduction cascades. It interacts with various enzymes and proteins, playing a crucial role in the generation and transmission of cellular signals. The compound features the same inositol and diacyl glycerol (DAG) stereochemistry as that of the natural compound.
Cellular Effects
The effects of PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) exerts its effects at the molecular level through various mechanisms. It can bind to important proteins such as Group IV cPLA 2 and PLCδ1, enhancing their adherence to the membrane and increasing the rate of substrate hydrolysis. It can also be further phosphorylated to give triphosphates such as PtdIns- (3,4,5)- P 3.
Metabolic Pathways
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels.
Biological Activity
Phosphatidylinositol (PtdIns) derivatives play crucial roles in cellular signaling and membrane dynamics. Among these, PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is a synthetic phosphatidylinositol analogue that has garnered attention for its potential biological activities. This article explores the biological activity of PtdIns-(4)-P1, including its mechanism of action, effects on cellular processes, and relevant research findings.
PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) is characterized by its unique structure, which includes:
- Phosphate Group : Essential for interaction with proteins and other biomolecules.
- Dioctanoyl Chains : These fatty acid chains enhance membrane insertion and influence the compound's hydrophobicity.
The compound's CAS number is 1246303-11-6 , and it is primarily used in signal transduction research due to its ability to mimic natural phosphatidylinositols.
PtdIns-(4)-P1 acts primarily through the modulation of signaling pathways associated with phosphoinositides. It influences various cellular processes, including:
- Signal Transduction : PtdIns-(4)-P1 participates in the activation of signaling cascades by serving as a substrate for kinases and phosphatases.
- Membrane Dynamics : The compound affects membrane fluidity and the recruitment of signaling proteins to the membrane.
Effects on Cellular Processes
Research indicates that PtdIns-(4)-P1 has several biological effects:
- Cell Proliferation : It may enhance cell growth and proliferation by activating specific signaling pathways.
- Apoptosis Regulation : PtdIns-(4)-P1 can influence apoptotic pathways, potentially serving as a protective agent against cell death.
Research Findings
Several studies have investigated the biological activity of PtdIns-(4)-P1:
- Cellular Uptake and Localization :
- Impact on Phosphoinositide Levels :
- Comparative Studies :
Case Study 1: Neuroprotective Effects
A study on hippocampal neurons indicated that PtdIns-(4)-P1 contributes to neuroprotection by stabilizing membrane integrity and enhancing synaptic signaling. The results showed that treatment with PtdIns-(4)-P1 led to increased neuronal survival under stress conditions .
Case Study 2: Cancer Cell Lines
In cancer research, PtdIns-(4)-P1 was found to inhibit proliferation in specific cancer cell lines while promoting apoptosis in others. This dual effect suggests potential applications in targeted cancer therapies .
Table 1: Summary of Biological Activities of PtdIns-(4)-P1
| Activity | Observation | Reference |
|---|---|---|
| Cell Proliferation | Enhanced proliferation in fibroblast cells | |
| Apoptosis Regulation | Induced apoptosis in cancer cell lines | |
| Membrane Dynamics | Increased membrane fluidity |
Table 2: Comparative Analysis with Other Phosphatidylinositols
Scientific Research Applications
Cellular Signaling and Membrane Dynamics
Phosphoinositides in Cellular Physiology:
Phosphoinositides, including PtdIns-(4)-P1, play crucial roles in cellular signaling pathways. They are involved in processes such as cell growth, metabolism, and survival. The specific structure of PtdIns-(4)-P1 allows it to interact with various proteins and receptors, influencing cellular responses to external stimuli .
Membrane Partitioning Studies:
Research indicates that short-chain phosphoinositides like PtdIns-(4)-P1 can partition into plasma membranes effectively. This property is essential for studying membrane dynamics and the role of lipids in cellular electrophysiology. For instance, studies have shown that dioctanoyl species can reach physiological levels in lipid membranes, affecting the behavior of ion channels such as TRPV1 .
Pharmacological Applications
Inhibition of Ion Channels:
Recent findings highlight the potential of PtdIns-(4)-P1 in pharmacology, particularly concerning ion channels. For example, it has been shown to inhibit the proton-activated chloride channel (PAC) by stabilizing its desensitized state. This suggests that PtdIns-(4)-P1 could serve as a pharmacological tool for modulating PAC channel activity, which is relevant in conditions related to acidosis .
Drug Discovery:
The structural insights gained from studies involving PtdIns-(4)-P1 binding to ion channels pave the way for drug discovery targeting these channels. Understanding how this compound interacts with cellular targets can lead to the development of new therapeutic agents for diseases linked to ion channel dysfunctions .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt) and related phosphoinositides:
*Calculated based on acyl chain substitution.
Key Insights:
- Acyl Chain Length: Shorter dioctanoyl (C8:0) chains improve aqueous solubility and facilitate incorporation into synthetic lipid bilayers for in vitro assays, whereas dipalmitoyl (C16:0) analogs better mimic the hydrophobicity of natural membranes .
- Phosphorylation Position : The 4-phosphate group in PtdIns-(4)-P1 distinguishes its role as a precursor for PtdIns-(4,5)-P2 synthesis, a key player in calcium signaling and vesicle trafficking. In contrast, PtdIns-(3)-P1 is a substrate for the tumor suppressor PTEN, which dephosphorylates the 3-position .
- Counterion Effects : Ammonium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which may aggregate in low-ionic-strength buffers .
Stability and Commercial Availability
- Stability: Dioctanoyl derivatives exhibit greater resistance to oxidation than unsaturated analogs but may require storage at −80°C for long-term stability .
- Suppliers: Major vendors include Cayman Chemical (Item 10007711), Santa Cruz Biotechnology, and Labchem, with prices ranging from ~$500/500 µg (Cayman) to $373/500 µg for related compounds .
Preparation Methods
Silylation at the 1-Position
The 1-hydroxyl group of myo-inositol is protected with TBDPS chloride under anhydrous conditions, yielding 1-O-TBDPS-myo-inositol. This step ensures that the 1-position remains inert during subsequent reactions, while the 4-position is temporarily masked with a benzoate (Bz) group.
Methoxymethyl Ether Protection
Remaining hydroxyl groups (positions 2, 3, 5, and 6) are protected as MOM ethers using chloromethyl methyl ether (MOMCl) in the presence of a base such as diisopropylethylamine (DIPEA). The MOM group’s stability under acidic and basic conditions makes it ideal for multi-step syntheses.
Installation of the 4-Phosphate Group
Deprotection of the 4-Position
The Bz group at the 4-position is selectively removed using diisobutylaluminum hydride (DIBAL-H) in dichloromethane, exposing the hydroxyl group for phosphorylation.
Phosphorylation Strategies
Two primary methods are employed to introduce the phosphate moiety:
-
Methylenephosphonate (MP) Analogues : Dimethyl phosphonomethyltriflate is coupled to the 4-hydroxyl group, followed by deprotection with triethylamine and BSTFA to yield the MP derivative.
-
Phosphorothioate (PT) Analogues : Bis(2-cyanoethoxy)-(diisopropylamino)-phosphine and phenylacetyl disulfide are used to introduce a sulfur-substituted phosphate group, enhancing metabolic stability.
Coupling to the Dioctanoyl Glycerol Backbone
Preparation of sn-Glycero-3-Phosphocholine Intermediate
A phosphatidylcholine precursor is synthesized by esterifying sn-glycero-3-phosphocholine with octanoyl chloride. The resulting 1,2-dioctanoyl-sn-glycero-3-phosphocholine is purified via silica gel chromatography.
Transphosphatidylation Reaction
The choline headgroup is replaced with the protected myo-inositol derivative using phospholipase D (PLD) in a biphasic system (diethyl ether/buffer). This enzymatic step ensures stereochemical fidelity at the glycerol backbone.
Global Deprotection and Ammonium Salt Formation
Removal of Protecting Groups
Ion Exchange to Ammonium Salt
The final product is treated with ammonium hydroxide, replacing sodium or proton counterions with NH₄⁺ to improve aqueous solubility. This step is critical for biological applications requiring stable dispersions.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
High-resolution ESI-MS verifies the molecular ion ([M−NH₄]⁻ at m/z 683.2) and fragmentation patterns consistent with the inositol-phosphate core.
Thin-Layer Chromatography (TLC)
Silica gel TLC (CHCl₃/MeOH/H₂O, 65:25:4) confirms homogeneity, with an Rf value of 0.35 for the ammonium salt form.
Industrial-Scale Production Considerations
Q & A
Basic: What are the critical steps in synthesizing PtdIns-(4)-P1 (1,2-dioctanoyl) (ammonium salt), and how do reaction conditions influence purity?
The synthesis involves attaching dioctanoyl (C8:0) fatty acids to the sn-1 and sn-2 positions of the phosphatidylinositol (PtdIns) backbone, followed by phosphorylation at the 4-position of the inositol ring. Key steps include:
- Controlled acyl chain coupling : Temperature (typically 25–37°C) and pH (6.5–7.5) are critical to ensure regioselective attachment of the dioctanoyl chains .
- Phosphorylation : Enzymatic or chemical methods introduce the phosphate group at the 4-position, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Chromatography (e.g., HPLC) removes unreacted intermediates. Ammonium salt formation enhances solubility in aqueous buffers .
Methodological Note: Monitor reaction progress via TLC or mass spectrometry to confirm acyl chain integrity and phosphorylation.
Basic: How is the structural integrity of PtdIns-(4)-P1 (1,2-dioctanoyl) validated in research settings?
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., ~800–850 Da for C8 chains) and phosphorylation .
- NMR Spectroscopy : ¹H/³¹P NMR identifies inositol ring modifications and acyl chain orientation .
- Functional assays : Phospholipase C (PLC) hydrolysis tests validate bioactivity, releasing inositol-4-phosphate and diacylglycerol .
Advanced: What experimental challenges arise when using dioctanoyl vs. longer acyl chains (e.g., dipalmitoyl) in phosphoinositide studies?
- Solubility vs. membrane anchoring : Dioctanoyl (C8) chains improve aqueous solubility for in vitro assays (e.g., kinase/phosphatase studies) but may reduce membrane binding efficiency compared to dipalmitoyl (C16) analogs. Use detergent-free buffers to minimize interference .
- Metabolic stability : Shorter chains are more susceptible to lipase degradation. Include protease/lipase inhibitors in cell-free systems .
- Data interpretation : C8 analogs may underestimate membrane residency times in live-cell imaging. Cross-validate with natural lipids or liposome-embedded analogs .
Advanced: How can researchers resolve contradictions in lipid signaling data involving PtdIns-(4)-P1?
- Source-specific discrepancies : Synthetic analogs (e.g., ammonium vs. sodium salts) may alter charge interactions with effector proteins. Standardize counterion selection across experiments .
- Model system limitations : In vitro systems lack compartmentalization (e.g., organelle-specific lipid pools). Combine with genetic models (e.g., PI4K knockouts) to contextualize findings .
- Analytical precision : Use lipid overlay assays or protein-lipid binding studies (e.g., PH domain probes) to verify specificity .
Advanced: When should researchers choose dioctanoyl over natural acyl chains for phosphoinositide studies?
- Kinetics assays : C8 chains enhance solubility for rapid mixing in stopped-flow or microfluidic systems .
- Structural studies : Short chains simplify crystallization for X-ray/NMR analysis of lipid-protein complexes .
- High-throughput screens : Dioctanoyl derivatives reduce aggregation in robotic dispensing systems .
Caution: Avoid C8 analogs for membrane curvature or trafficking studies requiring natural bilayer dynamics.
Methodological: What strategies optimize the use of PtdIns-(4)-P1 (1,2-dioctanoyl) in cellular assays?
- Delivery systems : Use carrier proteins (e.g., BSA) or liposomes to introduce the lipid into cells without disrupting membranes .
- Competition assays : Pair with non-hydrolyzable analogs (e.g., PtdIns-(4)-P1 methyl ester) to block endogenous phosphatase activity .
- Imaging : Tag with fluorophores (e.g., NBD) for live-cell tracking, but validate that labeling does not alter effector binding .
Methodological: How does ammonium salt formulation impact experimental outcomes compared to other counterions?
- Solubility : Ammonium salts are ideal for aqueous buffers (e.g., kinase assays), while sodium salts may precipitate in high-ionic-strength solutions .
- pH sensitivity : Ammonium ions buffer near physiological pH (7.0–7.5), reducing acid hydrolysis risks during storage .
- Protein interactions : Avoid ammonium in studies involving ammonium-sensitive proteins (e.g., glutamine synthetase). Use potassium or lithium salts instead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
